a1-39-Corticotropin (human)
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C207H308N56O58S/c1-108(2)89-140(186(302)240-135(69-74-163(279)280)182(298)254-149(204(320)321)94-117-43-20-15-21-44-117)250-193(309)152-54-35-86-262(152)202(318)147(92-116-41-18-14-19-42-116)252-171(287)114(11)230-175(291)132(66-71-160(273)274)234-170(286)113(10)231-191(307)150(105-265)255-183(299)136(70-75-164(281)282)241-190(306)146(98-165(283)284)249-180(296)133(67-72-161(275)276)235-169(285)112(9)229-157(270)101-225-174(290)145(97-156(213)269)251-194(310)153-55-36-87-263(153)203(319)148(93-119-60-64-123(268)65-61-119)253-199(315)167(110(5)6)257-185(301)129(49-26-30-79-210)243-198(314)168(111(7)8)259-196(312)155-57-38-85-261(155)201(317)139(53-34-83-223-207(218)219)244-178(294)130(51-32-81-221-205(214)215)237-177(293)128(48-25-29-78-209)236-176(292)127(47-24-28-77-208)232-158(271)103-227-197(313)166(109(3)4)258-195(311)154-56-37-84-260(154)200(316)138(50-27-31-80-211)233-159(272)102-226-173(289)143(95-120-99-224-126-46-23-22-45-124(120)126)247-179(295)131(52-33-82-222-206(216)217)238-187(303)142(90-115-39-16-13-17-40-115)246-189(305)144(96-121-100-220-107-228-121)248-181(297)134(68-73-162(277)278)239-184(300)137(76-88-322-12)242-192(308)151(106-266)256-188(304)141(245-172(288)125(212)104-264)91-118-58-62-122(267)63-59-118/h13-23,39-46,58-65,99-100,107-114,125,127-155,166-168,224,264-268H,24-38,47-57,66-98,101-106,208-212H2,1-12H3,(H2,213,269)(H,220,228)(H,225,290)(H,226,289)(H,227,313)(H,229,270)(H,230,291)(H,231,307)(H,232,271)(H,233,272)(H,234,286)(H,235,285)(H,236,292)(H,237,293)(H,238,303)(H,239,300)(H,240,302)(H,241,306)(H,242,308)(H,243,314)(H,244,294)(H,245,288)(H,246,305)(H,247,295)(H,248,297)(H,249,296)(H,250,309)(H,251,310)(H,252,287)(H,253,315)(H,254,298)(H,255,299)(H,256,304)(H,257,301)(H,258,311)(H,259,312)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,320,321)(H4,214,215,221)(H4,216,217,222)(H4,218,219,223) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLFZVILOHSSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C207H308N56O58S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4541 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Appreciably soluble in 60 to 70% alcohol or acetone. Almost completely precipitated in 2.5% trichloroacetic acid soln. Also precipitated from dilute soln by 20% sulfosalicylic acid and by 5% lead acetate soln., Freely soluble in water. Partly precipitated at the isoelectric point (pH 4.65-4.80) | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 24 | |
| Record name | Corticotropin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7773 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
9002-60-2 | |
| Record name | Corticotropin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Corticotropin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7773 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biosynthesis and Post Translational Processing of A1 39 Corticotropin Human
Proopiomelanocortin (POMC) as a Precursor
α1-39-Corticotropin is not synthesized directly but is derived from a larger precursor protein called proopiomelanocortin (POMC). medlineplus.govmobitec.comnih.gov POMC is a polypeptide that, after translation, is cleaved into smaller peptide hormones with diverse functions. medlineplus.govresearchgate.net This processing occurs in a tissue-specific manner, meaning that the final peptide products vary depending on the cellular environment. nih.govresearchgate.netnih.gov In the corticotroph cells of the anterior pituitary gland, the primary products of POMC processing are ACTH and β-lipotropin. wikipedia.orgresearchgate.net However, in other tissues like the hypothalamus, skin, and placenta, further processing can lead to the generation of other peptides, including various melanocyte-stimulating hormones (MSHs), and β-endorphin. nih.govwikipedia.orgnih.gov
The synthesis of POMC begins with the translation of its mRNA into a preproprotein. wikipedia.orgnih.gov This initial product contains a signal peptide that directs it to the secretory pathway. wikipedia.orgbioscientifica.com The signal peptide is then cleaved, resulting in the POMC prohormone, which is a polypeptide of 241 amino acids. wikipedia.org This prohormone is then subjected to a series of cleavages by prohormone convertases, such as PC1/3 and PC2, at specific pairs of basic amino acids (lysine-lysine, arginine-lysine, etc.). researchgate.netwikipedia.orgresearchgate.net This intricate post-translational processing ultimately gives rise to α1-39-Corticotropin and the other POMC-derived peptides. nih.govnih.gov
Gene Structure and Organization
The human POMC gene is located on the short arm of chromosome 2, specifically at position 2p23.3. wikipedia.orgresearchgate.net The gene spans approximately 7,999 base pairs and is composed of three exons and two large introns. researchgate.netbioscientifica.comresearchgate.net
Exon 1: This exon is 87 base pairs long and contains non-coding sequences that form a leader sequence for ribosome binding during translation. bioscientifica.comresearchgate.net
Exon 2: This exon, with a length of 152 base pairs, encodes the signal peptide and the N-terminal portion of the POMC protein. bioscientifica.comresearchgate.net
Exon 3: The largest of the three at 835 base pairs, exon 3 encodes the majority of the POMC peptide, including the sequences for ACTH, MSH, and β-endorphin. It also contains the signal for the addition of a poly-A tail to the messenger RNA (mRNA). bioscientifica.comresearchgate.net
The initial transcript from the POMC gene is processed to form a mature mRNA of 1,406 base pairs, which has an open reading frame of 804 base pairs. researchgate.net This mRNA is then translated into the 267-amino-acid POMC precursor protein. researchgate.net
Enzymatic Cleavage of POMC into α1-39-Corticotropin
The conversion of POMC into functional peptides is orchestrated by a family of enzymes known as prohormone convertases (PCs). These enzymes recognize and cleave POMC at specific sites, typically pairs of basic amino acid residues like Lys-Arg, Arg-Lys, or Lys-Lys. wikipedia.org The initial cleavage of POMC is a critical step that dictates the subsequent peptide products.
Prohormone Convertases (PC1/3, PC2) Specificity
Two primary prohormone convertases, PC1/3 (also known as PCSK1) and PC2 (also known as PCSK2), play pivotal roles in POMC processing. nih.govbioone.org Their distinct specificities and tissue distribution are key determinants of the final peptide repertoire.
Prohormone Convertase 1/3 (PC1/3): This enzyme is predominantly responsible for the initial cleavage of POMC. nih.gov In the anterior pituitary, PC1/3 cleaves POMC to produce pro-ACTH and β-lipotropin (β-LPH). oup.com Subsequently, PC1/3 further cleaves pro-ACTH to yield ACTH (α1-39-Corticotropin), N-terminal pro-opiocortin (N-POC), and a joining peptide. nih.govoup.com PC1/3 recognizes and cleaves at specific dibasic amino acid sequences within the POMC precursor. nih.gov
Prohormone Convertase 2 (PC2): In tissues where PC2 is expressed, such as the intermediate lobe of the pituitary and the hypothalamus, ACTH can be further processed. nih.govoup.com PC2 cleaves ACTH to produce corticotropin-like intermediate lobe peptide (CLIP) and α-melanocyte-stimulating hormone (α-MSH). nih.govoup.com Therefore, the presence or absence of PC2 is a crucial factor in determining whether ACTH is the final product or an intermediate in the production of smaller peptides. oup.com
The coordinated action of these convertases ensures the precise and regulated generation of various bioactive peptides from a single precursor molecule. bioone.org
Tissue-Specific Processing Patterns
The expression of POMC and the subsequent processing of its derived peptides are highly tissue-specific, leading to different hormonal outputs in various parts of the body. wikipedia.orgnih.gov
Anterior Pituitary: In the corticotroph cells of the anterior pituitary gland, POMC is primarily processed by PC1/3, leading to the production and secretion of ACTH. nih.govoup.com The general absence of PC2 in these cells prevents the further cleavage of ACTH. oup.com
Intermediate Pituitary and Hypothalamus: In the melanotroph cells of the intermediate lobe of the pituitary (prominent in fetal life and in some animals) and in neurons of the arcuate nucleus in the hypothalamus, both PC1/3 and PC2 are present. wikipedia.orgnih.gov This leads to the further processing of ACTH into α-MSH and CLIP. oup.comnih.gov
Other Tissues: The POMC gene is also expressed in other tissues, including the skin and placenta, where tissue-specific processing also occurs, resulting in a unique profile of POMC-derived peptides. wikipedia.orgnih.gov
This differential processing allows for a remarkable diversity of biological functions to be regulated by peptides originating from a single gene. nih.gov
| Tissue | Primary Prohormone Convertase(s) | Major POMC-Derived Peptides |
| Anterior Pituitary | PC1/3 | ACTH, β-lipotropin, N-terminal pro-opiocortin |
| Intermediate Pituitary | PC1/3 and PC2 | α-MSH, CLIP, β-endorphin |
| Hypothalamus | PC1/3 and PC2 | α-MSH, CLIP, β-endorphin |
| Skin | PC1/3 and PC2 | α-MSH and other peptides |
Post-Translational Modifications of α1-39-Corticotropin and Related Peptides
Following enzymatic cleavage, ACTH and its related peptides can undergo several additional post-translational modifications that are crucial for their biological activity, stability, and function. nih.govfrontiersin.org These modifications add another layer of complexity and regulation to the POMC system.
Acetylation
Acetylation, the addition of an acetyl group, is a significant modification of POMC-derived peptides, particularly α-MSH. frontiersin.orgfrontiersin.org
N-acetylation: The N-terminal serine of α-MSH is often acetylated, a modification that can significantly enhance its biological potency and stability. frontiersin.orgpnas.org This process is catalyzed by an N-acetyltransferase. nih.gov Desacetyl-α-MSH, the unacetylated form, can also be found and may have different biological activities. frontiersin.org Acetylation of β-endorphin also occurs and can modulate its opioid activity. oup.com Research in Xenopus laevis has shown that the extent of acetylation of POMC-derived peptides can be regulated, for instance, in response to background adaptation. nih.gov
Amidation
Amidation is the process of adding an amide group to the C-terminus of a peptide, a modification that is often essential for the biological activity of many peptide hormones. researchgate.net
Peptidylglycine α-amidating monooxygenase (PAM): This enzyme is responsible for the amidation of certain POMC-derived peptides. oup.com For instance, the joining peptide, a product of pro-ACTH cleavage, is a major amidated peptide in some cells. nih.govnih.gov The synthesis of α-MSH also involves an amidation step. nih.gov The activity of PAM is dependent on molecular oxygen, copper ions, and ascorbate. glembotskilab.org
Phosphorylation
Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is another important post-translational modification of ACTH and related peptides. frontiersin.org
Glycosylation
Glycosylation, the enzymatic attachment of carbohydrate moieties (glycans) to proteins, is a critical post-translational modification in the maturation of α1-39-Corticotropin. wikipedia.org This process primarily occurs on the precursor molecule, pro-opiomelanocortin (POMC), and can influence the subsequent processing, stability, and function of the resulting ACTH. nih.govnih.gov Human ACTH is a protein whose glycosylation status can be actively profiled. raybiotech.com
The glycosylation of POMC involves the addition of N-linked carbohydrate side chains. nih.gov Studies on mouse pituitary tumor cells have detailed the specific glycosylation events during the processing of pro-ACTH-endorphin. nih.govnih.gov Research using frog neurointermediate lobes demonstrated that glycosylation of POMC serves a protective role. The glycosylated prohormone is more resistant to degradation by trypsin and yields specific ACTH products, whereas the non-glycosylated form is rapidly cleaved into unidentified peptides. nih.gov This suggests that glycosylation helps guide the specific proteolytic cleavage of POMC to generate mature hormones. nih.gov
Furthermore, the glycosylation state of ACTH itself has significant functional implications. Glycosylated forms of ACTH exhibit much greater stability in the blood compared to their non-glycosylated counterparts, indicating that the carbohydrate moiety protects the hormone from proteolysis by blood-borne proteases. nih.gov The proper N-glycosylation of enzymes involved in POMC processing, such as prohormone convertase 1/3 (PC1/3), is also essential for the efficient conversion of POMC into ACTH. sanderling.com
Table 1: Summary of Glycosylation in α1-39-Corticotropin (human) Biosynthesis
| Feature | Description | Significance |
| Modified Molecule | Primarily the precursor, pro-opiomelanocortin (POMC). nih.govnih.gov Glycosylated forms of mature ACTH also exist. nih.gov | Glycosylation of the precursor is a key step in the biosynthetic pathway. nih.govnih.gov |
| Type of Glycosylation | N-linked glycosylation. nih.gov | This type of modification is crucial for the folding and stability of many secreted proteins. wikipedia.org |
| Function | Protects POMC and ACTH from non-specific proteolytic degradation. nih.gov | Increases the stability and circulating half-life of ACTH in blood. nih.gov |
| Helps to direct specific enzymatic cleavage of POMC. nih.gov | Ensures the correct formation of mature ACTH and other POMC-derived peptides. nih.gov |
Disulfide Linkage Formation
The formation of disulfide linkages is another key post-translational modification that occurs during the processing of pro-opiomelanocortin (POMC). nih.govwikipedia.org A disulfide bond is a covalent bond between the thiol groups of two cysteine residues, which can stabilize the three-dimensional structure of a peptide or protein. acs.org
While direct studies on disulfide bonds within the final 39-amino acid sequence of human ACTH are not extensively detailed in the provided research, evidence from related molecules and species points to their importance. For instance, studies on porcine ACTH (1-39), which is structurally very similar to the human form, indicate that oxidative folding processes are required to ensure the correct disulfide bridging between specific cysteine residues. Research on synthetic N-terminal fragments of rat POMC (specifically, fragment 1-28) has shown that the presence of disulfide bridges is critical for the peptide's proliferative activity on adrenal cells. nih.gov The form with intact disulfide bridges was significantly more potent than the form without them. nih.gov
This evidence collectively suggests that the formation of intramolecular disulfide bonds is a conserved feature that contributes to the structural integrity and biological function of ACTH and related POMC-derived peptides. nih.govnih.gov
Table 2: Research Findings on Disulfide Linkages Relevant to ACTH
| Subject of Study | Finding | Implication |
| Pro-opiomelanocortin (POMC) | Undergoes disulfide linkage formation as a post-translational modification. nih.govwikipedia.org | Establishes the structural framework within the precursor protein necessary for proper folding and subsequent processing. |
| Porcine ACTH (1-39) | Requires oxidative folding to create correct disulfide bridging. | Suggests a specific, structurally important disulfide bond is present in the mature ACTH molecule. |
| Rat N-POMC (1-28) fragment | The version with disulfide bridges showed significantly higher biological activity than the version without. nih.gov | Demonstrates the critical role of disulfide bonds in the function of POMC-derived peptides. |
Molecular Mechanisms of A1 39 Corticotropin Receptor Activation and Signaling
Melanocortin 2 Receptor (MC2R) Biology
The MC2R is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily mediating the effects of ACTH on the adrenal cortex to stimulate the production of glucocorticoids such as cortisol. qmul.ac.uknih.govnih.govgenecards.org Its function is intricately regulated by its expression, ligand binding specificity, and interaction with essential accessory proteins.
The gene encoding the human MC2R was first cloned in 1992. qmul.ac.ukfrontiersin.org It was identified as a member of the melanocortin receptor family, which comprises five distinct GPCRs (MC1R-MC5R). genecards.orgnih.govmdpi.com The MC2R is one of the smallest GPCRs, consisting of only 297 amino acids. nih.gov Located on chromosome 18p11.21, the MC2R gene encodes a protein that is primarily expressed in the adrenal cortex. wikipedia.org Mutations in the MC2R gene have been linked to familial glucocorticoid deficiency (FGD), a condition characterized by a lack of cortisol production, highlighting the receptor's critical role in adrenal steroidogenesis. qmul.ac.uknih.gov
A defining characteristic of the MC2R is its high selectivity for a1-39-Corticotropin. genecards.orgwikipedia.orgrndsystems.com While other melanocortin receptors can be activated by various melanocortin peptides, such as α-, β-, and γ-melanocyte-stimulating hormones (MSH), the MC2R is exclusively activated by ACTH. nih.govnih.govwikipedia.orgresearchgate.net This specificity is crucial for the precise regulation of glucocorticoid synthesis.
The molecular basis for this selectivity lies in the unique structural features of both the ligand and the receptor. All melanocortin peptides share a conserved core amino acid sequence, His-Phe-Arg-Trp (HFRW), which is essential for binding to most melanocortin receptors. frontiersin.orgnih.gov However, ACTH possesses a unique "address" motif (Lys-Lys-Arg-Arg) at positions 15-18 that is absent in MSH peptides. nih.govendocrine-abstracts.org Research suggests that this positively charged region of ACTH interacts with several acidic residues located in the extracellular domains of the MC2R. endocrine-abstracts.org These acidic-basic residue interactions are thought to be a primary determinant of the high-affinity and selective binding of ACTH to its receptor. endocrine-abstracts.org Site-directed mutagenesis studies have shown that replacing these acidic residues in MC2R increases its responsiveness to α-MSH, further supporting this hypothesis. endocrine-abstracts.org Studies with truncated ACTH peptides have indicated that ACTH(1-16) is the minimal sequence required for MC2R binding and signaling. nih.gov
The functional expression and signaling of MC2R are critically dependent on Melanocortin Receptor Accessory Proteins (MRAPs). nih.govoup.comoup.com The discovery of MRAP in 2005 was a breakthrough in understanding MC2R biology, as it explained why researchers had previously struggled to achieve functional expression of MC2R in heterologous cell systems. qmul.ac.uk It is now understood that MRAP is an indispensable partner for MC2R function. oup.com
There are two known MRAP paralogs in humans, MRAP1 and MRAP2. oup.comfrontiersin.org MRAP1 is the primary accessory protein for MC2R in the adrenal gland and is essential for its function. mdpi.comfrontiersin.orgwikipedia.org MRAP1 is a small, single-pass transmembrane protein that exists as a unique antiparallel homodimer. oup.comwikipedia.org This dimeric structure is crucial for its function. wikipedia.org
MRAP2, which shares about 40% sequence homology with MRAP1, is primarily expressed in the hypothalamus but also found in the adrenal gland. frontiersin.orgnih.govnih.gov Like MRAP1, MRAP2 can facilitate the trafficking of MC2R to the cell surface. frontiersin.orgnih.govnih.gov However, the MC2R-MRAP2 complex is significantly less sensitive to ACTH stimulation, requiring approximately 1000 times higher concentrations of the hormone to elicit a response compared to the MC2R-MRAP1 complex. frontiersin.org This suggests that while MRAP2 can support MC2R expression, it does not efficiently facilitate ACTH signaling, making MRAP1 the key physiological partner for MC2R in the adrenal gland. frontiersin.orgnih.gov
The table below summarizes the key features of MRAP1 and MRAP2 in relation to MC2R.
| Feature | MRAP1 | MRAP2 |
| Primary Tissue Expression | Adrenal Gland, Adipose Tissue | Hypothalamus, Adrenal Gland |
| Role in MC2R Trafficking | Essential for trafficking to the cell surface | Can facilitate trafficking to the cell surface |
| Role in ACTH Signaling | Essential for a functional ACTH response | Poorly supports ACTH signaling |
| Clinical Significance | Mutations cause Familial Glucocorticoid Deficiency Type 2 | Linked to obesity |
In the absence of MRAP1, MC2R is retained within the endoplasmic reticulum (ER) and subsequently degraded. wikipedia.orgnih.govwikipedia.org MRAP1 interacts with MC2R in the ER and acts as a chaperone, guiding the receptor through the secretory pathway to the plasma membrane. nih.govoup.comwikipedia.org Co-expression of MC2R and MRAP1 in cell lines results in the localization of the receptor to the cell surface, a prerequisite for its interaction with the circulating ACTH. nih.govoup.comfrontiersin.org
Studies have identified distinct domains within MRAP1 that are responsible for its different functions. The transmembrane domain of MRAP1 is believed to mediate the interaction with MC2R, while a conserved region in the N-terminus is required for the trafficking of the receptor complex to the cell surface. nih.gov This intricate mechanism ensures that only properly formed MC2R-MRAP1 complexes are presented on the cell surface, ready to respond to ACTH.
Recent advances in structural biology have provided a detailed view of how a1-39-Corticotropin activates MC2R. In 2023, the cryo-electron microscopy (cryo-EM) structure of the ACTH-bound MC2R–Gαs–MRAP1 complex was resolved. nih.govnih.govresearchgate.net This structure revealed critical insights into the molecular interactions that govern receptor activation.
The structure shows that MRAP1 plays a direct role in stabilizing the binding of ACTH to MC2R. nih.govnih.gov The extracellular portion of MRAP1 forms a unique kink and acts like a "seat-belt," securing the ACTH peptide in the binding pocket of the MC2R. nih.govnih.gov This interaction is a prerequisite for stable ligand binding and subsequent receptor activation. nih.gov
Receptor Desensitization and Internalization Mechanisms
Prolonged or repeated exposure of the MC2R to ACTH leads to desensitization, a process that diminishes the cell's responsiveness to the hormone, preventing overstimulation. This is followed by receptor internalization, where the receptor is removed from the plasma membrane into the cell's interior.
The internalization of the MC2R is a dynamic process dependent on several key cellular components. Studies have shown that ACTH induces a concentration-dependent internalization of the MC2R/MRAP1 complex. This process is mediated by the classical endocytic machinery, requiring the involvement of arrestin, clathrin, and dynamin nih.gov. Upon stimulation by ACTH, arrestin proteins are recruited to the receptor, which facilitates the formation of clathrin-coated pits. Dynamin, a GTPase, is then responsible for pinching off these pits to form intracellular vesicles, carrying the receptor away from the cell surface nih.gov.
Once internalized, the MC2R-containing vesicles traffic to endosomes. The receptor has been observed to colocalize with Rab4, Rab5, and Rab11-positive recycling endosomes nih.gov. This indicates that after internalization, a significant fraction of MC2R is not degraded but is instead recycled back to the plasma membrane. Experimental evidence suggests that approximately 28% of internalized receptors are recycled, where they can once again participate in signaling and contribute to the total accumulation of cAMP nih.gov. Certain intracellular serine and threonine residues on the MC2R protein itself, particularly in the second intracellular loop, play crucial roles in regulating its plasma membrane expression, function, and capacity for internalization nih.gov.
Regulation by Other Proteins and Dimerization
The function of a1-39-Corticotropin's receptor, MC2R, is uniquely dependent on an accessory protein known as the Melanocortin-2 Receptor Accessory Protein (MRAP) oup.compnas.org. MRAP is a small, single-pass transmembrane protein essential for the proper trafficking of MC2R from the endoplasmic reticulum to the cell surface and for enabling the receptor to bind ACTH and signal effectively pnas.org. Without MRAP, MC2R remains trapped within the cell and is non-functional.
A second related protein, MRAP2, has also been identified. Like MRAP, MRAP2 can facilitate the cell surface expression of MC2R, allowing it to become a functional, ACTH-responsive receptor pnas.org. However, there are functional differences; for instance, when co-expressed with MRAP2, the MC2R-mediated cAMP response to ACTH stimulation has a significantly lower potency compared to when it is co-expressed with MRAP (also known as MRAP1) frontiersin.org. Both MRAP and MRAP2 appear to exist as dimers, which is a critical aspect of their function frontiersin.orgpnas.org. This has led to the characterization of MRAP and MRAP2 as a unique family of accessory proteins that can bidirectionally regulate the entire melanocortin receptor family pnas.org.
Beyond accessory proteins, MC2R expression can be regulated at the transcriptional level by other factors. The Jun Dimerization Protein 2 (JDP2) is expressed in the adrenal glands and has been shown to increase the expression of MC2R protein by activating the Mc2r gene promoter nih.gov.
Like many other GPCRs, melanocortin receptors, including MC2R, can form dimers frontiersin.org. Dimerization, either with another MC2R (homodimer) or with other MCRs (heterodimer), is considered essential for the formation of fully functional receptors and the implementation of their physiological effects frontiersin.org.
| Regulating Protein | Function | Effect on MC2R |
| MRAP (MRAP1) | Accessory protein | Essential for MC2R trafficking to the cell surface and for high-potency ACTH signaling. |
| MRAP2 | Accessory protein | Facilitates MC2R trafficking to the cell surface; enables ACTH signaling but with lower potency than MRAP1. |
| JDP2 | Transcription factor | Upregulates Mc2r promoter activity, increasing MC2R protein levels. |
Intracellular Signaling Cascades Triggered by a1-39-Corticotropin
The binding of a1-39-Corticotropin to MC2R on the surface of adrenal cortex cells initiates a cascade of intracellular signaling events. These pathways are responsible for translating the hormonal signal into specific cellular responses, most notably the synthesis and secretion of glucocorticoids like cortisol nih.gov. The primary and most well-characterized signaling pathway activated by ACTH is the Cyclic Adenosine Monophosphate (cAMP) pathway nih.gov. However, the intricate network of cellular responses suggests potential crosstalk with other signaling systems.
Cyclic Adenosine Monophosphate (cAMP) Pathway Activation
The canonical signaling pathway for all known melanocortin receptors, including MC2R, involves coupling to the Gs (stimulatory G) protein oup.comnih.gov. The activation of this pathway is a central mechanism for regulating cellular function in response to numerous hormones and neurotransmitters sigmaaldrich.com.
Upon ACTH binding, MC2R undergoes a conformational change that activates its associated heterotrimeric Gs protein. This activation causes the Gαs subunit to release Guanosine Diphosphate (GDP) and bind Guanosine Triphosphate (GTP), leading to its dissociation from the Gβγ subunits nih.gov. The activated GTP-bound Gαs subunit then interacts with and stimulates the enzyme adenylyl cyclase, which is embedded in the plasma membrane nih.govnih.gov.
Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) into cAMP, leading to a rapid increase in the intracellular concentration of this second messenger sigmaaldrich.comfrontiersin.org. This stimulation of adenylyl cyclase activity by a Gs-dependent mechanism is a critical step in the ACTH signaling cascade nih.gov. The cellular level of cAMP is tightly regulated, reflecting a balance between its synthesis by adenylyl cyclase and its degradation by cAMP phosphodiesterase enzymes sigmaaldrich.com.
The primary intracellular effector of cAMP is cAMP-dependent Protein Kinase A (PKA) frontiersin.org. PKA is a serine/threonine kinase that exists as an inactive tetramer, consisting of two regulatory subunits and two catalytic subunits mdpi.com. When intracellular cAMP levels rise, two cAMP molecules bind to each regulatory subunit. This binding causes a conformational change that releases the catalytic subunits, which are now active frontiersin.org.
The active PKA catalytic subunits then phosphorylate a wide array of specific substrate proteins on serine or threonine residues within consensus recognition motifs mdpi.comnih.gov. This phosphorylation alters the activity of target proteins, leading to the ultimate physiological response. Key downstream targets of PKA in the adrenal cortex include enzymes involved in steroidogenesis and transcription factors that regulate the expression of steroidogenic genes nih.gov. The activation of PKA is a pivotal event that links the initial ACTH signal to the complex machinery of steroid hormone production nih.gov.
| Pathway Component | Description | Function |
| a1-39-Corticotropin (ACTH) | Ligand | Binds to and activates the MC2R. |
| MC2R | Receptor | A Gs protein-coupled receptor. |
| Gs Protein | Transducer | Activated by MC2R; Gαs subunit stimulates adenylyl cyclase. |
| Adenylyl Cyclase | Enzyme | Catalyzes the conversion of ATP to cAMP. |
| cAMP | Second Messenger | Binds to and activates Protein Kinase A (PKA). |
| PKA | Effector Kinase | Phosphorylates downstream target proteins, leading to cellular responses. |
Calcium (Ca2+) Signaling Pathways
While the cAMP/PKA pathway is the principal signaling cascade for a1-39-Corticotropin, evidence suggests that calcium (Ca2+) signaling may also play a role, particularly in the broader context of the hypothalamic-pituitary-adrenal (HPA) axis. The neuropeptide that stimulates ACTH release from the pituitary, corticotropin-releasing hormone (CRH), has been shown to modulate Ca2+ channels. In pituitary corticotrophs, CRH generates action potentials and associated transient increases in intracellular Ca2+ nih.gov. This effect is partly due to the modulation of L-type Ca2+ channels, which can be influenced by the cAMP/PKA pathway, indicating a point of crosstalk between the two signaling systems nih.govresearchgate.net.
Furthermore, studies on corticotropin-releasing factor receptors in certain cell lines have demonstrated that they can couple to signaling pathways that mobilize intracellular calcium, potentially through the activation of phospholipase C (PLC) nih.gov. However, the direct activation of significant Ca2+ mobilization pathways by a1-39-Corticotropin itself in adrenal cortical cells is less established as a primary signaling mechanism compared to the robust activation of the adenylyl cyclase cascade. The predominant view is that ACTH's effects are mediated primarily through cAMP, although secondary or modulatory roles for Ca2+ signaling cannot be entirely excluded.
Mitogen-Activated Protein Kinase (MAPK) Cascades
The mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that translate extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. In the context of α1-39-corticotropin signaling in adrenal cells, the MAPK pathways play a significant role in mediating the hormone's effects on gene expression and steroidogenesis.
Activation of the extracellular signal-regulated kinases (ERK), a subfamily of MAPKs, is a well-documented consequence of α1-39-corticotropin stimulation in adrenal cells. The canonical pathway involves the cAMP-dependent activation of Protein Kinase A (PKA). frontiersin.org Activated PKA can then phosphorylate and activate downstream effectors that converge on the ERK pathway. While the precise mechanisms can vary between cell types, one established route involves the PKA-mediated activation of Rap1, a small G protein, which in turn activates B-Raf, a MAP kinase kinase kinase (MAPKKK). B-Raf then phosphorylates and activates MEK (MAPKK), which subsequently phosphorylates and activates ERK1/2. In some cellular contexts, ACTH has been shown to be a weak activator of the p42/p44 MAPK pathway. researchgate.net
Table 1: Key Components in a1-39-Corticotropin-Mediated ERK-MAPK Activation
| Component | Role in the Pathway |
| a1-39-Corticotropin (ACTH) | Initiates the signaling cascade by binding to MC2R. |
| MC2R | G protein-coupled receptor that activates Gs upon ligand binding. |
| cAMP | Second messenger that activates Protein Kinase A (PKA). |
| PKA | Phosphorylates and activates downstream targets leading to ERK activation. |
| Rap1 | Small G protein activated by PKA-dependent mechanisms. |
| B-Raf | A MAPKKK that phosphorylates and activates MEK. |
| MEK | A MAPKK that phosphorylates and activates ERK1/2. |
| ERK1/2 | The final kinases in the cascade that translocate to the nucleus to regulate transcription factors. |
Other Signaling Pathways (e.g., PKC, JAK-STAT, PI3K, Akt/PKB)
Beyond the well-established cAMP/PKA and MAPK pathways, α1-39-corticotropin can also engage other signaling cascades, although the direct activation and physiological relevance of some of these pathways are still under investigation.
Protein Kinase C (PKC): There is evidence to suggest that the PKC pathway is involved in mediating the effects of α1-39-corticotropin. The scavenger receptor type B class 1 (SCARB1), a major HDL receptor in the adrenal gland, is regulated by both the cAMP and PKC pathways. nih.gov This suggests a potential for crosstalk and integration of signals from both pathways in response to ACTH.
JAK-STAT Pathway: The direct activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway by α1-39-corticotropin in adrenal cells is not as clearly defined as the cAMP/PKA and MAPK pathways. While the JAK-STAT pathway is a crucial signaling cascade for many cytokines and growth factors, its direct role as a primary effector of ACTH signaling in the adrenal cortex is not strongly supported by current evidence. nih.govnih.govresearchgate.net However, some studies suggest a potential for indirect involvement or crosstalk, particularly in the context of chronic stress where other factors like IL-6, which does utilize the JAK-STAT pathway, may be involved in regulating steroidogenesis. byu.edubyu.edu
PI3K/Akt Pathway: Similar to the JAK-STAT pathway, the direct and independent activation of the Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B or PKB) pathway by α1-39-corticotropin is not a universally established mechanism. Some studies in adrenocortical tumor cells suggest that ACTH signals can lead to the dephosphorylation and inactivation of Akt/PKB, thereby inhibiting proliferation. nih.gov This indicates a more complex and potentially inhibitory role for this pathway in the context of ACTH action, rather than a direct stimulatory one.
Transcriptional Regulation by a1-39-Corticotropin-Activated Pathways
A primary long-term effect of α1-39-corticotropin is the transcriptional regulation of genes essential for steroidogenesis. frontiersin.orgnih.govresearchgate.net This is achieved through the activation of various transcription factors by the signaling cascades described above.
Steroidogenic Factor 1 (SF-1), a nuclear receptor, is a master regulator of adrenal and gonadal development and steroidogenesis. frontiersin.org The expression and activity of SF-1 are influenced by α1-39-corticotropin signaling. The cAMP/PKA pathway plays a crucial role in modulating the transcriptional activity of SF-1, thereby enhancing the expression of its target genes, which include those encoding for steroidogenic enzymes.
The cAMP Response Element-Binding Protein (CREB) and CRE Modulator (CREM) are key transcription factors that are directly activated by the cAMP/PKA pathway. frontiersin.org Upon phosphorylation by PKA, CREB and CREM bind to specific DNA sequences known as cAMP response elements (CREs) located in the promoter regions of target genes. frontiersin.org This binding recruits co-activators and initiates the transcription of genes involved in steroidogenesis. The MC2R effects are mediated via the activation of the cAMP pathway, which includes the cAMP-dependent transcription factors CREM and CREB. nih.gov
The CCAAT/enhancer-binding proteins (C/EBPs) and Activator Protein 1 (AP-1) are families of transcription factors that have been implicated in the regulation of steroidogenic gene expression. frontiersin.org While their direct phosphorylation and activation by α1-39-corticotropin-specific signaling pathways are still being fully elucidated, they are considered important downstream effectors in the transcriptional response to ACTH. frontiersin.org For instance, some studies suggest that C/EBPβ (NF-IL6) and C/EBPδ (NF-IL6β) can increase the promoter activity of the corticotropin-releasing hormone (CRH) gene, which is upstream of ACTH production. nih.gov The AP-1 complex, typically composed of Fos and Jun proteins, is a known target of the MAPK/ERK pathway, suggesting an indirect mechanism for its regulation by α1-39-corticotropin. researchgate.net
Table 2: Transcription Factors Regulated by a1-39-Corticotropin Signaling
| Transcription Factor | Activating Pathway(s) | Key Target Genes |
| Steroidogenic Factor 1 (SF-1) | cAMP/PKA | Genes encoding steroidogenic enzymes |
| CREB/CREM | cAMP/PKA | Genes with cAMP Response Elements (CREs) involved in steroidogenesis |
| C/EBPs | Downstream of various signaling pathways | Implicated in the regulation of steroidogenic genes |
| AP-1 (Fos/Jun) | MAPK/ERK | Genes involved in cell proliferation and differentiation |
Cytoskeletal and Extracellular Matrix Interactions in Signaling
The signaling cascade initiated by α1-39-corticotropin (also known as Adrenocorticotropic Hormone, ACTH) extends beyond intracellular pathways to involve dynamic interactions with the cell's structural components, namely the cytoskeleton and the surrounding extracellular matrix (ECM). frontiersin.org These interactions are crucial for modulating cellular morphology, proliferation, and steroidogenesis. bioscientifica.comresearchgate.net Upon stimulation by ACTH, a rapid reorganization of microfilaments and microtubules occurs at the membrane level. frontiersin.org This cytoskeletal rearrangement activates various membrane-associated proteins, which in turn helps to fine-tune the intracellular signaling events that regulate steroid secretion. frontiersin.org
The ECM, a complex network of macromolecules, provides structural support and actively participates in regulating the cellular microenvironment. nih.gov It conveys signals through cell surface receptors called integrins, influencing cell shape, growth, and function. nih.gov The composition of the ECM within the adrenal gland can significantly influence cellular responses to ACTH. bioscientifica.com Key ECM proteins such as collagens, laminin, and fibronectin are expressed in the adrenal cortex and modulate both basal and ACTH-induced functions. bioscientifica.comresearchgate.net
Research on rat adrenocortical cells has demonstrated that different ECM components have distinct effects on ACTH-mediated activities. bioscientifica.comresearchgate.net For instance, Collagen IV and Fibronectin enhance ACTH-induced proliferation and protein synthesis in glomerulosa cells. bioscientifica.com In contrast, Laminin tends to inhibit steroid secretion while promoting proliferation. bioscientifica.comresearchgate.net These findings indicate that the nature of the ECM microenvironment is a critical determinant of the physiological response to ACTH stimulation. bioscientifica.com The interaction between ECM components and their cellular receptors is a key area of study for understanding the regulation of adrenal gland biology. frontiersin.org
The morphology of adrenocortical cells is also heavily influenced by the underlying ECM. Cells grown on Collagen I and Collagen IV exhibit a polygonal shape, whereas those on Laminin form clusters of small, rounded cells. bioscientifica.comresearchgate.net This demonstrates a direct link between the extracellular environment, cell structure, and the functional response to hormonal stimuli like ACTH.
Table 1: Influence of Extracellular Matrix (ECM) Proteins on Adrenocortical Cell Functions Mediated by a1-39-Corticotropin
| ECM Protein | Effect on Proliferation (in response to ACTH) | Effect on Protein Synthesis (in response to ACTH) | Effect on Steroidogenesis (Basal & ACTH-stimulated) | Effect on Cell Morphology | Source |
| Collagen I (CI) | No significant enhancement | Increased in fasciculata cells | Enhances basal aldosterone and corticosterone secretion; Enhances acute ACTH action in glomerulosa cells | Polygonal | bioscientifica.comresearchgate.net |
| Collagen IV (CIV) | Promoted in glomerulosa and fasciculata cells | Increased in fasciculata cells | Enhances basal aldosterone and corticosterone secretion; Enhances acute ACTH action in glomerulosa cells | Polygonal | bioscientifica.comresearchgate.net |
| Laminin (LN) | Promotes proliferation | Lower in glomerulosa cells | Inhibits steroid secretion | Clusters of small, rounded cells | bioscientifica.comresearchgate.net |
| Fibronectin (FN) | Promoted in glomerulosa cells | Favored in glomerulosa cells; Increased in fasciculata cells | Enhances basal aldosterone secretion; Enhances acute ACTH action in glomerulosa cells | Polygonal (glomerulosa); Clusters of small, rounded cells (fasciculata) | bioscientifica.comresearchgate.net |
Intercellular Communication via Gap Junctions
Intercellular communication through gap junctions is a vital process in the adrenal cortex, allowing for the coordinated response of cell populations to hormonal stimuli like α1-39-corticotropin. nih.govnih.gov Gap junctions are channels that permit the direct exchange of small molecules and ions (less than 1,000 Da), including second messengers like cyclic AMP (cAMP), between adjacent cells. nih.govoup.com This communication facilitates the amplification and propagation of hormonal signals throughout the tissue. frontiersin.orgoup.com
The primary protein component of gap junctions in the mammalian adrenal cortex is Connexin 43 (Cx43). nih.gov The expression and function of these channels are hormonally regulated, with ACTH playing a central role. nih.govmdpi.com Studies have consistently shown that ACTH treatment increases the expression of Cx43 protein. nih.gov This leads to an increase in the number and size of gap junction plaques on the cell surface, both in vivo and in vitro. oup.comnih.govfrontiersin.org This upregulation of gap junctions is strongly correlated with increased steroidogenic capacity and decreased cell proliferation. nih.govmdpi.com
The mechanism for this regulation involves the canonical ACTH signaling pathway. The effects of ACTH on gap junctions can be mimicked by agents that increase intracellular cAMP levels, such as dibutyryl cAMP (DbcAMP), indicating that the process is mediated by protein kinase A (PKA). oup.comfrontiersin.org PKA activation is known to phosphorylate specific serine residues on the C-terminal tail of Cx43, which is thought to regulate channel assembly and function. frontiersin.org
Functionally, the enhancement of gap junction communication by ACTH increases the sensitivity of adrenal cells to the hormone. nih.gov By allowing the intercellular diffusion of ACTH mediators, a population of cells can mount a robust and synchronized steroidogenic response even at low physiological concentrations of ACTH. nih.govoup.com Conversely, the inhibition of gap junction communication has been shown to decrease ACTH-induced steroidogenesis, confirming the pivotal role of these channels in adrenal function. oup.com Therefore, hormone-stimulated gap junction expression is a key factor in coordinating adrenal gland function. oup.com
Table 2: Effects of a1-39-Corticotropin on Adrenal Cell Gap Junctions
| Parameter | Effect of a1-39-Corticotropin Treatment | Mediating Pathway | Functional Consequence | Source |
| Connexin 43 (Cx43) Expression | Increased protein expression | cAMP/PKA signaling | Enhanced potential for intercellular communication | nih.govmdpi.com |
| Gap Junction Plaque Number | Increased | cAMP/PKA signaling | More channels available for cell-to-cell communication | oup.comnih.govfrontiersin.org |
| Gap Junction Plaque Size | Increased | cAMP/PKA signaling | Larger communication hubs between cells | oup.comnih.govfrontiersin.org |
| Intercellular Coupling | Enhanced | Direct diffusion of second messengers (e.g., cAMP) | Increased responsiveness and sensitivity to low ACTH concentrations | nih.govoup.com |
| Steroidogenesis | Potentiated via enhanced communication | Amplification of hormone signals | Coordinated and increased steroid production | oup.commdpi.com |
Cellular Regulation by A1 39 Corticotropin in Research Models
Regulation of Gene Expression for Steroidogenic Pathways
The sustained production of steroid hormones is critically dependent on the transcriptional regulation of genes encoding the necessary enzymes and regulatory proteins. a1-39-Corticotropin exerts significant control over this process, ensuring the adrenal cortex can meet physiological demands for corticosteroids.
a1-39-Corticotropin is a potent inducer of genes encoding for the steroidogenic enzymes. A primary target is the gene for the cholesterol side-chain cleavage enzyme, P450scc, which catalyzes the initial and rate-limiting step in steroidogenesis. In cultured human adrenocortical cells, treatment with a1-39-Corticotropin resulted in a significant 6- to 18-fold increase in the accumulation of P450scc mRNA nih.gov. This upregulation is a relatively slow response, with maximal increases observed at 24 hours of treatment nih.gov.
Another critical enzyme in the glucocorticoid synthesis pathway is 11β-hydroxylase (encoded by the CYP11B1 gene). The protein kinase A (PKA) pathway, which is activated by a1-39-Corticotropin, has been shown to preferentially induce the transcription of the CYP11B1 gene in the human adrenocortical H295R cell line nih.gov. While the precise fold-increase is not always specified, the preferential induction highlights the targeted effect of a1-39-Corticotropin signaling on glucocorticoid production pathways.
| Gene | Enzyme/Protein | Cell Model | Effect of a1-39-Corticotropin | Magnitude of Change |
|---|---|---|---|---|
| CYP11A1 | P450scc (Cholesterol side-chain cleavage enzyme) | Cultured human adrenocortical cells | Upregulation of mRNA | 6- to 18-fold increase nih.gov |
| CYP11B1 | 11β-hydroxylase | H295R human adrenocortical cells | Preferential induction of mRNA via PKA pathway | Not specified nih.gov |
| StAR | Steroidogenic Acute Regulatory Protein | Cultured human adrenocortical cells | Upregulation of mRNA | 6- to 18-fold increase nih.gov |
The transport of cholesterol from the outer to the inner mitochondrial membrane is a critical rate-limiting step in steroidogenesis and is facilitated by the Steroidogenic Acute Regulatory (StAR) protein. The expression of the StAR gene is highly responsive to a1-39-Corticotropin. In cultured adrenocortical cells, a1-39-Corticotropin treatment leads to a 6- to 18-fold increase in StAR mRNA levels, in parallel with the upregulation of P450scc nih.gov. This increase in StAR mRNA is time-dependent, with maximal accumulation occurring at 24 hours post-stimulation nih.gov. The coordinated upregulation of both StAR and P450scc ensures an efficient steroidogenic response to hormonal stimulation. In vivo studies in rats and hamsters have shown that a1-39-Corticotropin can increase StAR mRNA levels within 30 to 60 minutes, with a subsequent increase in the StAR protein observed after a 2 to 3-hour delay researchgate.net.
Cholesterol Dynamics and Steroidogenesis Initiation
a1-39-Corticotropin initiates a cascade of events that mobilizes cholesterol, the essential precursor for all steroid hormones, to the enzymatic machinery within the mitochondria. Upon stimulation with a1-39-Corticotropin, there is a rapid depletion of cholesterol from intracellular lipid droplets. Quantitative morphometric analysis of dissociated rat adrenocortical cells incubated with a1-39-Corticotropin for two hours revealed a significant decrease in both the volume density and numerical density of lipid droplets nih.gov. This indicates that the stored cholesterol is being actively utilized for steroid production. The decrease in the number of lipid droplets, rather than just a reduction in their size, suggests that entire droplets are consumed to meet the high demand for cholesterol during acute steroidogenesis nih.gov.
This mobilization of cholesterol is tightly linked to the increased expression and activity of the StAR protein, which facilitates the transfer of cholesterol across the mitochondrial membranes to the P450scc enzyme, thereby initiating the steroidogenic pathway.
Effects on Cellular Proliferation, Differentiation, and Apoptosis Mechanisms
a1-39-Corticotropin has a complex and often dual role in regulating the cellular dynamics of the adrenal cortex, influencing cell division, maturation, and programmed cell death. These effects are crucial for maintaining the structural integrity and functional capacity of the adrenal gland.
The effect of a1-39-Corticotropin on the proliferation of adrenocortical cells is multifaceted and can be either stimulatory (mitogenic) or inhibitory (anti-mitogenic), depending on the experimental conditions and the cell model. In vivo, prolonged administration of a1-39-Corticotropin to rats leads to an increase in the number of parenchymal cells in all zones of the adrenal cortex, indicating a clear mitogenic effect nih.gov. This treatment also alters the distribution of cells, with a higher percentage accumulating in the zona reticularis nih.gov.
In contrast, in vitro studies have often demonstrated an anti-mitogenic effect. In primary bovine adrenocortical cell cultures, a1-39-Corticotropin was found to inhibit DNA synthesis and cell division nih.gov. Similarly, in the Y1 mouse adrenocortical tumor cell line, a1-39-Corticotropin can exert an antiproliferative effect, which is thought to be mediated by the cAMP-PKA signaling pathway bio-rad-antibodies.com. This anti-proliferative action is associated with increased steroidogenesis and a suppression of the malignant phenotype in these tumor cells bio-rad-antibodies.com.
a1-39-Corticotropin also plays a significant role in the regulation of apoptosis, or programmed cell death, in adrenocortical cells. Suppression of a1-39-Corticotropin, for instance through the administration of dexamethasone, is a known trigger for apoptosis in the adrenal cortex, particularly in the zona reticularis nih.gov. This suggests that a1-39-Corticotropin is a crucial survival factor for these cells.
In certain in vitro models, a1-39-Corticotropin has been shown to have a pro-apoptotic effect. For example, in primary cultures of rat adrenocortical cells, a 3-day treatment with 1 nM a1-39-Corticotropin induced apoptosis researchgate.net. The apoptotic process in adrenocortical cells involves the activation of key effector caspases, such as caspase-3. While direct quantitative data on the fold-change in caspase activity induced by a1-39-Corticotropin is limited in the provided search results, studies have confirmed the involvement of caspase-3 in the apoptotic pathway in the adrenal cortex nih.gov. The balance between the pro-survival and pro-apoptotic signals initiated by a1-39-Corticotropin is likely critical for the normal turnover and maintenance of the adrenal cortex.
| Cellular Process | Model System | Observed Effect of a1-39-Corticotropin | Key Findings |
|---|---|---|---|
| Proliferation (Mitogenesis) | In vivo (rats) | Stimulatory | Increased number of parenchymal cells in all adrenal zones nih.gov. |
| Proliferation (Anti-mitogenesis) | In vitro (bovine adrenocortical cells) | Inhibitory | Inhibition of DNA synthesis and cell division nih.gov. |
| Proliferation (Anti-mitogenesis) | In vitro (Y1 mouse adrenocortical tumor cells) | Inhibitory | Antiproliferative effect mediated by cAMP-PKA signaling bio-rad-antibodies.com. |
| Apoptosis | In vivo (dexamethasone-induced ACTH suppression in rats) | Pro-survival (suppression of apoptosis) | ACTH suppression leads to apoptosis in the zona reticularis nih.gov. |
| Apoptosis | In vitro (rat adrenocortical cells) | Pro-apoptotic | 3-day treatment induced apoptosis researchgate.net. |
Differentiation Factor Role
Alpha1-39-Corticotropin (human), also known as Adrenocorticotropic hormone (ACTH), has demonstrated a significant role as a differentiation factor in various research models, particularly within the central nervous system (CNS) and the adrenal cortex. Studies have shown that ACTH(1-39) can influence the maturation of specific cell lineages.
In the CNS, ACTH(1-39) has been found to promote the proliferation of oligodendroglial progenitor cells (OPCs) and accelerate their development into mature, myelin-producing oligodendrocytes. nih.gov Research using rat glial cultures showed that ACTH treatment led to a greater expansion of myelin-like sheets from oligodendrocytes compared to untreated cells. nih.gov This suggests a direct effect on the differentiation pathway of these crucial glial cells, which are responsible for myelination in the CNS. nih.gov
Furthermore, ACTH is a key signaling molecule in the hypothalamic-pituitary-adrenal (HPA) axis, where it stimulates cell differentiation within the adrenal cortex. biorxiv.org The process of corticotropin (B344483) hormone secreting cell differentiation involves a relatively unspecialized cell acquiring the specific features of a corticotropic cell, which is a basophil cell in the anterior pituitary responsible for producing corticotropin. jax.org In models using human induced pluripotent stem cells, ACTH was shown to be a central factor in stimulating the differentiation and functional maturation of adrenal cortex-like cells. biorxiv.org
The table below summarizes key findings on the role of a1-39-Corticotropin as a differentiation factor.
| Cell Type | Research Model | Observed Effect of a1-39-Corticotropin | Reference |
| Oligodendrocyte Progenitor Cells (OPCs) | Rat glial cultures | Stimulated proliferation and accelerated differentiation into mature oligodendrocytes. | nih.gov |
| Adrenal Cortex Cells | Human induced pluripotent stem cells | Stimulated differentiation and steroidogenesis, leading to functional fetal zone adrenal cortex-like cells. | biorxiv.org |
| Anterior Pituitary Cells | Gene Ontology | Defines the process of a cell acquiring the features of a corticotropin-secreting cell. | jax.org |
Redox Homeostasis and Reactive Oxygen Species Management
Redox homeostasis is the balance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. nih.govmdpi.com An imbalance can lead to oxidative stress, a condition implicated in the pathology of various diseases. nih.govnih.gov a1-39-Corticotropin has been shown to exert protective effects against oxidative stress in neuronal and glial cell models.
In vitro studies have demonstrated that ACTH(1-39) can protect OPCs and neurons from cell death induced by various toxic agents, including those that generate ROS. nih.govnih.gov Specifically, ACTH protected these cells from death induced by hydrogen peroxide (H2O2), a common ROS. nih.gov This protective function suggests that ACTH may play a role in managing ROS and maintaining redox homeostasis within the CNS, thereby reducing cellular damage from oxidative insults. nih.gov While the precise mechanisms are still under investigation, these findings indicate that the effects of ACTH extend beyond its classic endocrine functions to include direct cellular protection against oxidative stress. nih.govnih.gov
Immunomodulatory Mechanisms (Melanocortin System)
a1-39-Corticotropin is a key component of the melanocortin system, a complex network of peptides, receptors, and endogenous antagonists that plays a crucial role in regulating inflammation and immunity. frontiersin.orgmdpi.com The immunomodulatory effects of ACTH and other melanocortins can be independent of their ability to stimulate glucocorticoid production from the adrenal glands. frontiersin.orgnih.gov These peptides can directly interact with immune cells to modulate inflammatory responses. nih.gov The melanocortin system is considered an ancient and highly conserved host-defense system. nih.gov
The anti-inflammatory actions are mediated through specific melanocortin receptors expressed on various immune cells. frontiersin.orgnih.gov Activation of these receptors typically leads to an increase in intracellular cyclic AMP (cAMP), which can consequently inhibit pro-inflammatory signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway. nih.gov This direct action on immune cells allows melanocortins, including ACTH, to suppress inflammation at both cellular and systemic levels. nih.gov
The immunomodulatory effects of a1-39-Corticotropin are mediated by its binding to several of the five known melanocortin receptor (MC-R) subtypes, which are G protein-coupled receptors. nih.gov While ACTH can bind to all five receptors, its effects on the immune system are primarily linked to MC1R, MC3R, and MC5R, which are expressed on a variety of immune cells. nih.govtaylorandfrancis.comnih.gov
MC1R: This receptor is widely expressed on monocytes, macrophages, neutrophils, and dendritic cells. mdpi.comnih.gov Its activation is generally associated with anti-inflammatory effects. nih.gov
MC3R: MC3R is also found on monocytes and macrophages, and its engagement is likewise linked to anti-inflammatory responses. nih.govtaylorandfrancis.com Through both MC1R and MC3R, melanocortins can suppress pro-inflammatory activity in activated macrophages. nih.govresearchgate.net
MC5R: This receptor is expressed on immune cells and has been shown to play a role in promoting the induction of regulatory T cells (Tregs). taylorandfrancis.comnih.gov Activation of MC5R can shift the T-cell phenotype from an immune-activating to a more tolerogenic state. nih.govnih.gov
The differential expression of these receptors on various immune cells allows for nuanced regulation of the immune response by melanocortins. nih.gov
The table below summarizes the expression and function of key melanocortin receptors on immune cells.
| Receptor Subtype | Immune Cells Expressing the Receptor | Primary Immunomodulatory Function | Reference |
| MC1R | Monocytes, Macrophages, Microglia, Neutrophils, Mast Cells, Astrocytes, Dendritic Cells, B Lymphocytes | Anti-inflammatory signaling; Suppression of pro-inflammatory activity. | mdpi.comnih.govtaylorandfrancis.com |
| MC3R | Monocytes, Macrophages | Anti-inflammatory signaling; Suppression of pro-inflammatory activity. | nih.govtaylorandfrancis.com |
| MC5R | T-cells, Macrophages | Promotion of regulatory T-cell (Treg) induction; Shifts T-cell phenotype to be more tolerogenic. | nih.govtaylorandfrancis.comnih.gov |
The interaction of a1-39-Corticotropin and other melanocortins with their receptors on immune cells directly influences the production of cytokines and chemokines, key signaling molecules that orchestrate inflammatory responses. By activating the melanocortin system, ACTH can suppress the production of pro-inflammatory cytokines and promote an anti-inflammatory environment.
Although much of the research has focused on the broader melanocortin family, the mechanisms are relevant to ACTH. For instance, corticotropin-releasing hormone (CRH), which stimulates the release of ACTH from the pituitary, has been shown to directly modulate cytokine release from human peripheral blood mononuclear cells (PBMCs). nih.gov In one study, CRH significantly increased the release of the cytokine Interleukin-6 (IL-6) while decreasing the levels of Interferon-gamma (IFN-γ) in a dose-dependent manner. nih.gov The anti-inflammatory effects of melanocortins are often linked to the inhibition of major pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), primarily through the inhibition of the NF-κB transcription factor. nih.gov This modulation of the cytokine network is a cornerstone of the immunoregulatory function of the melanocortin system. nih.gov
Advanced Methodologies for A1 39 Corticotropin Research
Analytical Quantification Techniques
A variety of analytical methods are utilized for the quantification of α1-39-Corticotropin, each with distinct principles, advantages, and limitations. These techniques range from antibody-based immunoassays to advanced mass spectrometry and chromatographic methods.
Immunoassays are widely used for the quantification of α1-39-Corticotropin due to their high sensitivity and throughput. These methods rely on the specific binding of antibodies to the ACTH molecule.
Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a common immunoassay format for ACTH detection. Both competitive and sandwich ELISA formats are available. In a competitive ELISA, unlabeled ACTH in the sample competes with a labeled form of ACTH for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of ACTH in the sample. thermofisher.comelabscience.com Sandwich ELISAs utilize two antibodies that bind to different epitopes on the ACTH molecule, offering high specificity. abcam.com Commercially available ELISA kits for human ACTH can have sensitivities in the low pg/mL range. thermofisher.comabcam.commdbioproducts.com
Immunoradiometric Assay (IRMA) : IRMA is a two-site sandwich assay that uses radiolabeled antibodies for detection. ibl-america.comibl-international.comdiasource-diagnostics.com This technique offers high sensitivity and specificity for intact ACTH. ibl-america.comdiasource-diagnostics.com One antibody, specific for a particular region of ACTH (e.g., the N-terminal fragment 1-24), is coated onto a solid phase, while a second radiolabeled antibody, specific for another region (e.g., the C-terminal fragment 24-39), is used for detection. ibl-america.comdiasource-diagnostics.com This two-site approach ensures that only intact or near-intact ACTH molecules are measured. ibl-international.com Some IRMAs have been developed using antibodies directed towards succinylated ACTH to improve specificity and reduce cross-reactivity with ACTH precursors and fragments like CLIP (ACTH18-39). nih.gov
Chemiluminescence Enzyme Assays : These assays are another form of two-site sandwich immunoassay where the detection antibody is linked to an enzyme that catalyzes a chemiluminescent reaction. nih.govmayocliniclabs.comlabcorp.comnih.gov The light produced is measured and is directly proportional to the amount of ACTH in the sample. This method offers high sensitivity and a wide dynamic range. Electrochemiluminescence immunoassay (ECLIA) is a variation that uses a ruthenium complex label to generate light upon electrochemical stimulation. mayocliniclabs.comlabcorp.com
Interactive Data Table: Comparison of Immunoassay Techniques for a1-39-Corticotropin Quantification
| Technique | Principle | Typical Sensitivity | Advantages | Disadvantages | References |
| ELISA | Enzyme-linked antibodies | 1.2 - 9.38 pg/mL | High throughput, widely available | Potential for cross-reactivity, can be less specific than two-site assays | thermofisher.comelabscience.comabcam.commdbioproducts.com |
| IRMA | Radiolabeled antibodies | ~1.16 - 1.7 ng/L | High sensitivity and specificity for intact ACTH | Use of radioactive materials, limited shelf life | ibl-america.comibl-international.comnih.gov |
| Chemiluminescence Enzyme Assay | Enzyme-catalyzed light reaction | High | High sensitivity, wide dynamic range, automation | Can be susceptible to interferences | nih.govmayocliniclabs.comlabcorp.comnih.gov |
Mass Spectrometry for Peptide Analysis and Quantification
Mass spectrometry (MS) has emerged as a powerful tool for the definitive identification and quantification of peptides like α1-39-Corticotropin, offering high specificity and the ability to characterize different forms of the molecule.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for quantifying intact ACTH (iACTH). researchgate.netoup.comnih.govapple.com This technique can resolve discrepancies observed between different immunoassay platforms. researchgate.netoup.comnih.gov The combination of liquid chromatography for separation and tandem mass spectrometry for detection allows for the selective measurement of the full-length, biologically active ACTH molecule, as well as its analogs and fragments. researchgate.netnih.gov Hybrid immunoaffinity-LC-MS/MS methods have also been developed, which combine the selectivity of antibody-based capture with the specificity of LC-MS/MS analysis. nih.govtandfonline.com These hybrid methods can achieve lower limits of quantification (LLOQ) in the range of 9-10 pg/mL. researchgate.netnih.govtandfonline.com Nano-liquid chromatography coupled with high-resolution mass spectrometry (nanoLC-MS/HRMS) further enhances sensitivity, which is crucial for analyzing low-abundance peptides. biorxiv.org
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a valuable technique for the analysis of peptides and has been used in ACTH research, particularly for epitope mapping of antibodies used in immunoassays. researchgate.netnih.govovid.com By analyzing which fragments of ACTH are bound by an antibody, researchers can determine the specific amino acid residues that constitute the antibody's binding site. researchgate.netnih.govovid.com MALDI-MS has also been utilized for the direct analysis of ACTH fragments, such as ACTH (18-39). researchgate.net
Mass spectrometry can also be employed to study the surface topology and modifications of peptides. researchgate.net This approach involves selective chemical modification of accessible amino acid residues, followed by mass spectrometric analysis of the resulting peptide fragments. researchgate.net This allows for the identification of modification sites and provides insights into the three-dimensional structure and surface accessibility of the peptide. researchgate.net Top-down mass spectrometry is a powerful approach for the comprehensive analysis of protein modifications, where the intact protein is first analyzed to identify different modified forms, and then specific forms are isolated and fragmented to map the modification sites. nih.gov This is particularly useful for identifying and localizing post-translational modifications, such as phosphorylation, which has been identified on human ACTH at serine residue 31. nih.gov
Interactive Data Table: Mass Spectrometry Techniques in a1-39-Corticotropin Research
| Technique | Application in ACTH Research | Key Findings/Advantages | References |
| LC-MS/MS | Quantification of intact ACTH and its fragments. | High specificity, can resolve immunoassay discrepancies, LLOQ of ~9-10 pg/mL. | researchgate.netoup.comnih.govtandfonline.com |
| nanoLC-MS/HRMS | High-sensitivity proteomics and peptide analysis. | Enhanced sensitivity for low-abundance peptides. | biorxiv.org |
| MALDI-MS | Epitope mapping of ACTH antibodies, analysis of ACTH fragments. | Enables determination of antibody binding sites. | researchgate.netnih.govovid.comresearchgate.net |
| Topological Mass Spectrometry | Probing peptide surface topology and identifying modified peptides. | Provides structural information and allows for the characterization of post-translationally modified forms like phosphorylated ACTH. | researchgate.netnih.govnih.gov |
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the purification and separation of α1-39-Corticotropin from complex biological mixtures prior to quantification or further analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is a powerful technique for separating peptides based on their hydrophobicity. It has been successfully used to separate human ACTH 1-39 from its fragments (e.g., ACTH 1-10, 4-10, and 11-24) and to distinguish between the native and oxidized forms of the peptide. nih.gov This method is also crucial in purifying ACTH from pituitary extracts for structural and functional studies. nih.gov The choice of the mobile phase gradient system is critical for achieving optimal separation. nih.gov
Structural Characterization Methods
The elucidation of the three-dimensional structure of α1-39-Corticotropin (human) in complex with its receptor is crucial for understanding its mechanism of action and for the rational design of therapeutic analogs. Advanced structural biology techniques have been instrumental in providing these insights.
Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complexes
Recent breakthroughs in cryo-electron microscopy (Cryo-EM) have enabled the high-resolution structural determination of the adrenocorticotropic hormone (ACTH) bound to its primary receptor, the melanocortin-2 receptor (MC2R). rcsb.orgnih.gov This has provided unprecedented insights into the molecular interactions governing ligand recognition and receptor activation.
A landmark study presented the Cryo-EM structure of the human MC2R in complex with ACTH, the accessory protein MRAP1, and the Gs protein. rcsb.orgpdbj.org This structure, resolved to 3.30 Å, revealed the intricate architecture of the receptor-ligand complex and the critical role of MRAP1 in facilitating ACTH binding and subsequent receptor activation. rcsb.org The study highlighted a unique sharp kink in the extracellular region of MRAP1 that acts like a 'seat-belt' to stabilize the binding of ACTH to MC2R. nih.gov
It is noteworthy that the full-length ACTH is believed to be largely unstructured in solution and undergoes a conformational change upon binding to MC2R. researchgate.net The Cryo-EM structure captured the conformation of the ACTH fragment (amino acids 1–18) when bound to the receptor complex. researchgate.net This structural information is pivotal for understanding the initial events of ACTH signaling, which are essential for glucocorticoid biosynthesis and cortisol secretion. nih.gov
Table 1: Cryo-EM Structural Data of the ACTH-MC2R-MRAP1-Gs Complex
| Parameter | Description |
|---|---|
| PDB ID | 8GY7 rcsb.org |
| Method | Electron Microscopy rcsb.org |
| Resolution | 3.30 Å rcsb.org |
| Organism | Homo sapiens (human) rcsb.org |
| Complex Components | Melanocortin-2 receptor (MC2R), Adrenocorticotropic hormone (ACTH), Melanocortin-2 receptor accessory protein 1 (MRAP1), Gs protein pdbj.org |
In Vitro Cellular and Organoid Models
A variety of in vitro models, ranging from primary cell cultures to complex organoids, are indispensable tools for investigating the physiological and pathophysiological effects of α1-39-Corticotropin at the cellular and tissue level.
Primary Adrenocortical Cell Cultures
Primary cultures of human adrenocortical cells serve as a fundamental model for studying the direct effects of ACTH on steroidogenesis. researchgate.netaccegen.com These cells, isolated from adrenal tissue, retain the physiological responses to ACTH, including the production of cortisol and other steroid hormones. researchgate.netnih.gov
Research using primary adrenocortical cells has been instrumental in elucidating the signaling pathways activated by ACTH. tohoku.ac.jp Upon binding to MC2R, ACTH stimulates the cyclic AMP (cAMP) signaling cascade, leading to the increased expression and activity of steroidogenic enzymes. tohoku.ac.jpmdpi.com Studies have shown that treatment of these primary cells with ACTH leads to morphological changes, with the cells becoming more shrunk and rounded. researchgate.net
Immortalized Cell Lines (e.g., Y1, H295R)
Immortalized cell lines provide a more scalable and homogenous system for studying ACTH action compared to primary cultures.
Y1 Cell Line: The Y1 cell line, derived from a murine adrenocortical tumor, has been a long-standing model in adrenal research. wikipedia.org These cells exhibit an epithelial-like morphology and have been used to investigate various aspects of steroidogenesis. mdpi.com Studies have demonstrated that Y1 cells respond to ACTH with increased metabolism of cholesterol and production of cyclic AMP. nih.gov
H295R Cell Line: The human H295R cell line, established from an adrenocortical carcinoma, is a widely used model for studying human adrenal steroidogenesis. nih.gov While the parental NCI-H295 cell line had limited responsiveness, the H295R sub-strain was selected for better monolayer growth and is responsive to angiotensin II. nih.gov However, a significant limitation of H295R cells is their lack of a sustained response to ACTH, which is attributed to low expression of the MC2R. nih.govmdpi.com To overcome this, researchers often use forskolin, an activator of adenylyl cyclase, to mimic the downstream effects of ACTH signaling. nih.gov
Table 2: Characteristics of Commonly Used Adrenocortical Cell Lines
| Cell Line | Organism | Key Characteristics | ACTH Responsiveness |
|---|---|---|---|
| Y1 | Mouse | Adrenocortical tumor origin, epithelial-like morphology. mdpi.com | Responsive, used to study ACTH-induced steroidogenesis. nih.gov |
| H295R | Human | Adrenocortical carcinoma origin, produces adrenal androgens. | Lacks a sustained response due to low MC2R expression. nih.govmdpi.com |
Human Pluripotent Stem Cell (hPSC)-Derived Pituitary and Adrenocortical Models
The ability to differentiate human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into pituitary and adrenocortical cells represents a significant advancement in the field. nih.govnih.gov These models offer a renewable source of human cells for research and potential therapeutic applications.
hPSC-derived pituitary cells can be cultured to form corticotrophs that secrete ACTH in response to appropriate stimuli like corticotropin-releasing hormone (CRH). nih.govnih.gov These cells have been shown to be functional both in vitro and in vivo after transplantation into animal models of hypopituitarism. nih.gov
Similarly, protocols have been developed to generate human-induced steroidogenic cells (hiSCs) from hPSCs that recapitulate key aspects of adrenal development and function. nih.gov These hiSCs express steroidogenic enzymes and can be induced to produce cortisol. nih.gov Furthermore, by expressing the ACTH receptor (MC2R) and its accessory protein (MRAP), these cells can be rendered responsive to ACTH in a dose-dependent manner. nih.gov
Organoid Development and Applications
Organoids are three-dimensional (3D) cell culture systems derived from stem cells that self-organize to mimic the structure and function of native organs. frontiersin.orgendocrinology.org Pituitary and adrenal organoids have emerged as powerful tools for studying development, hormone secretion, and disease modeling. frontiersin.orgnih.gov
Pituitary organoids generated from hPSCs can differentiate into various hormone-producing cells, including corticotrophs that secrete ACTH. frontiersin.orgnih.gov These organoids have been shown to respond to both positive (CRH) and negative (glucocorticoid) feedback signals, demonstrating a level of physiological regulation. nih.govfrontiersin.org They are being used to model pituitary diseases such as corticotroph deficiency. nih.govnih.gov
Adrenocortical organoids, also derived from stem cells, are being developed to model human adrenal gland physiology and diseases like adrenal insufficiency. nih.gov These 3D structures can produce steroid hormones and provide a platform for studying the genetic and molecular basis of adrenal disorders and for screening potential therapeutic drugs.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| a1-39-Corticotropin (human) |
| Adrenocorticotropic hormone (ACTH) |
| Angiotensin II |
| Corticotropin-releasing hormone (CRH) |
| Cortisol |
| Dexamethasone |
| Forskolin |
Genetic Manipulation and Expression Studies
Genetic manipulation and expression studies have become indispensable tools for dissecting the complex biological roles of α1-39-Corticotropin (human), also known as Adrenocorticotropic hormone (ACTH). These methodologies allow researchers to investigate the function of the pro-opiomelanocortin (POMC) gene, from which ACTH is derived, and to understand the downstream signaling pathways activated by ACTH, primarily through its receptor, the melanocortin 2 receptor (MC2R). By altering gene expression or sequencing entire exomes, scientists can uncover the genetic underpinnings of endocrine function and disease.
Gene Deletion and Knockdown Approaches (e.g., RNAi)
Gene deletion and knockdown techniques are powerful methods for studying the loss-of-function effects of genes involved in the ACTH pathway. These approaches help to elucidate the specific roles of the POMC gene and its products.
Gene Deletion Studies:
Knockout models, particularly in animals, have provided significant insights. For instance, POMC knockout mice exhibit adult-onset obesity, altered metabolism, and adrenal insufficiency, directly demonstrating the critical role of POMC-derived peptides in energy homeostasis and stress response. nih.gov A naturally occurring 14-base-pair deletion in the canine POMC gene has been identified in obesity-prone Labrador and flat-coat retrievers. nih.govcam.ac.uk This deletion disrupts the coding sequences for β-MSH and β-endorphin, two other peptides derived from POMC, leading to increased weight, adiposity, and greater food motivation. nih.govendocrine-abstracts.org While this specific deletion does not affect ACTH directly, it highlights how studying genetic deletions in the POMC gene can unravel the distinct functions of its peptide products. nih.govendocrine-abstracts.org
Gene Knockdown using RNA interference (RNAi):
RNA interference (RNAi) is a natural biological process for silencing gene expression. alnylam.com This mechanism utilizes small interfering RNAs (siRNAs) or microRNAs (miRNAs) to guide a protein complex, known as the RNA-induced silencing complex (RISC), to target and degrade specific messenger RNA (mRNA) molecules. alnylam.comyoutube.com By preventing the mRNA from being translated into a protein, RNAi effectively "knocks down" the expression of the targeted gene. alnylam.comyoutube.com
In the context of corticotropin (B344483) research, RNAi can be used to specifically reduce the expression of genes like POMC, MC2R, or other components of its signaling cascade in cell cultures or animal models. For example, lentiviral-based systems have been used to knockdown corticotropin-releasing factor (CRF), the hypothalamic peptide that stimulates ACTH release, in specific brain regions of adult mice. nih.gov This site-specific knockdown attenuated stress-induced anxiety-like behaviors, demonstrating the pivotal role of endogenous CRF in mediating behavioral responses to stress. nih.gov While not directly targeting the POMC gene, this research exemplifies the precision of knockdown approaches in studying the broader hypothalamic-pituitary-adrenal (HPA) axis.
| Technique | Mechanism | Application in Corticotropin-Related Research | Key Findings Example |
| Gene Deletion (Knockout) | Complete removal or inactivation of a specific gene. | Studying the overall function of the POMC gene and its derived peptides. | POMC knockout mice show obesity and adrenal insufficiency. nih.gov |
| RNA interference (RNAi) | Silencing of a specific gene by targeting its mRNA for degradation. alnylam.com | Investigating the role of specific genes (e.g., POMC, MC2R, CRF) in cellular processes or behaviors. nih.gov | Knockdown of CRF in the amygdala reduces anxiety-like behavior in mice following stress. nih.gov |
Reporter Gene Assays
Reporter gene assays are versatile tools for studying the functional activity of the ACTH signaling pathway, particularly the interaction between ACTH and its receptor, MC2R. nih.gov These assays link the activation of the receptor to the expression of an easily measurable "reporter" protein, such as luciferase or beta-galactosidase. thermofisher.com
The principle involves genetically engineering cells to express both the receptor of interest (e.g., human MC2R) and a reporter gene construct. caymanchem.comcaymanchem.com This construct contains a regulatory element that is responsive to the signaling pathway activated by the receptor. thermofisher.com For MC2R, which is a G protein-coupled receptor, binding of ACTH triggers a cascade that increases intracellular cyclic AMP (cAMP). caymanchem.combiomol.com The reporter gene is placed under the control of a cAMP Response Element (CRE). caymanchem.com When ACTH activates MC2R, cAMP levels rise, leading to the binding of transcription factors to the CRE and driving the expression of the luciferase reporter gene. caymanchem.com The amount of light produced by the luciferase enzyme is then quantified and serves as a sensitive measure of MC2R activation. caymanchem.comcaymanchem.com
Applications in α1-39-Corticotropin Research:
Screening for Modulators: These assays are widely used to screen for and quantify the functional activity of test compounds, identifying potential agonists (activators) or antagonists (inhibitors) of the MC2R. caymanchem.comcaymanchem.combiomol.com
Studying Receptor Mutations: Reporter assays are crucial for characterizing the functional consequences of mutations in the MC2R gene. oup.comnih.gov Inactivating mutations in MC2R cause familial glucocorticoid deficiency (FGD), a rare autosomal recessive disorder characterized by unresponsiveness to ACTH. oup.comnih.gov Researchers can introduce specific mutations found in patients into the MC2R expression vector and use the reporter assay to measure the resulting loss of receptor activity. For example, a study using a luciferase-based reporter assay in OS-3 cells (which are unresponsive to ACTH) tested several patient-derived mutations (R137W, S74I, Y254C) and found they had either low or no measurable response to ACTH, confirming their pathogenic role. oup.comnih.gov
| Assay Component | Function |
| Engineered Host Cells | Mammalian cells (e.g., OS-3, HEK293) that provide the necessary machinery for the assay but lack endogenous MC2R activity. caymanchem.comoup.comyoutube.com |
| MC2R Expression Vector | A plasmid containing the genetic code for the human MC2R, which is introduced into the host cells. nih.gov |
| Reporter Gene Construct | A plasmid containing a reporter gene (e.g., luciferase) linked to a cAMP Response Element (CRE). caymanchem.comnih.gov |
| α1-39-Corticotropin (ACTH) | The natural ligand that binds to and activates the MC2R. caymanchem.com |
| Test Compounds | Potential agonists or antagonists being evaluated for their effect on MC2R activity. caymanchem.com |
| Luciferase Detection Reagent | A substrate that produces light when acted upon by the luciferase enzyme, allowing for quantification. caymanchem.com |
Whole-Exome Sequencing in Research Contexts
Whole-exome sequencing (WES) is a high-throughput sequencing technology that analyzes the protein-coding regions of the genome (the exome). It has become a powerful tool in research for identifying the genetic basis of diseases related to corticotropin dysregulation, such as Cushing's syndrome (ACTH excess) and primary adrenal insufficiency (ACTH resistance or deficiency). nih.govresearchgate.net Unlike traditional methods that sequence one gene at a time, WES can screen thousands of genes simultaneously, making it highly effective for discovering novel disease-causing mutations and diagnosing clinically complex cases. nih.govqmul.ac.ukresearchgate.net
WES in Cushing's Disease:
Cushing's disease is caused by a pituitary adenoma that secretes excess ACTH. researchgate.net WES studies on these tumors have been instrumental in identifying somatic mutations that drive tumorigenesis and hormone overproduction. A significant discovery was the identification of recurrent mutations in the USP8 gene in 35-62% of corticotroph adenomas. researchgate.net For tumors without USP8 mutations, WES has been employed to find other driver mutations. ega-archive.org This research has identified recurrent mutations in other genes, such as BRAF (specifically the V600E mutation) and USP48, in USP8-wild-type tumors. researchgate.netkarger.com These findings provide a deeper understanding of the molecular pathogenesis of the disease.
WES in Adrenal Insufficiency:
Primary adrenal insufficiency (PAI) can result from various genetic defects. nih.gov WES has proven to be a valuable diagnostic tool, especially in pediatric cases where a rapid and accurate diagnosis is critical. nih.govresearchgate.net In one study, WES was performed on 43 patients with a clinical diagnosis of familial glucocorticoid deficiency (FGD) who had previously tested negative for mutations in the most common causative genes (MC2R, MRAP, STAR). nih.govresearchgate.netnih.gov WES successfully provided a genetic diagnosis in 17 of the 43 patients, identifying mutations in genes that lead to overlapping clinical phenotypes, such as adrenal hypoplasia and autoimmune polyendocrinopathy syndrome type I. nih.govresearchgate.net This highlights the utility of WES in differentiating between disorders that are difficult to distinguish based on clinical presentation alone. nih.govresearchgate.net
| Condition | Key Genes Identified/Studied via WES | Significance of Findings |
| Cushing's Disease (Corticotroph Adenomas) | USP8, USP48, BRAF researchgate.netkarger.com | Identified major somatic driver mutations, revealing molecular subgroups of the disease and potential therapeutic targets. researchgate.netega-archive.org |
| Primary Adrenal Insufficiency / FGD | MC2R, MRAP, STAR, NR0B1, CYP11A1, AAAS nih.govresearchgate.netendocrine-abstracts.org | Provides rapid genetic diagnosis in patients negative for common mutations, improving differential diagnosis and patient management. nih.govresearchgate.netendocrine-abstracts.org |
Q & A
Basic Research Questions
Q. What methodological considerations are critical for quantifying a1-39-Corticotropin in human plasma using radioimmunoassay (RIA)?
- Methodological Answer : Prioritize antisera specificity validation to avoid cross-reactivity with structurally similar peptides (e.g., porcine corticotropin). Use high-affinity antisera, as described in RIA kits, to ensure sensitivity . Extraction procedures, such as plasma pre-treatment to remove interfering proteins, are essential for accurate measurement . Include internal controls (e.g., synthetic human corticotropin from validated suppliers) to calibrate inter-assay variability .
Q. How should researchers formulate hypothesis-driven questions on a1-39-Corticotropin’s role in adrenal response mechanisms?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population: Patients with adrenal insufficiency.
- Intervention: a1-39-Corticotropin stimulation test.
- Comparison: Baseline cortisol levels vs. post-stimulation.
- Outcome: Cortisol response kinetics.
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance .
Q. What are the ethical requirements for designing human studies involving corticotropin stimulation tests?
- Methodological Answer : Submit protocols for Institutional Review Board (IRB) approval, emphasizing informed consent, participant selection criteria (e.g., exclusion of immunosuppressed individuals), and data anonymization. Adhere to HIPAA regulations if accessing medical records . Include a detailed timeline of procedures (e.g., blood sampling intervals) and risk mitigation strategies in the protocol .
Advanced Research Questions
Q. How can variability in synthetic a1-39-Corticotropin preparations impact experimental outcomes, and what strategies mitigate this?
- Methodological Answer : Source variability (e.g., human vs. porcine sequences, activity levels ranging from 150–210 IU/mg) can affect assay specificity . Validate each batch using mass spectrometry to confirm peptide integrity. Perform cross-reactivity tests with antisera from multiple suppliers (e.g., CIS-Sorin vs. Amersham kits) to identify batch-specific biases . Standardize storage conditions (−80°C in aliquots) to prevent degradation.
Q. What analytical approaches resolve contradictions in studies reporting divergent stability profiles of a1-39-Corticotropin?
- Methodological Answer : Conduct a systematic review with meta-analysis to identify confounding variables (e.g., temperature fluctuations, buffer composition). Replicate conflicting studies under controlled conditions, using orthogonal methods like HPLC to verify degradation products . Publish negative results to clarify reproducibility challenges .
Q. How can latent class analysis (LCA) improve subgroup stratification in corticotropin stimulation test studies?
- Methodological Answer : Apply LCA to categorize participants based on cortisol response trajectories (e.g., "non-responders" vs. "delayed responders"). Use covariates like baseline ACTH levels or genetic polymorphisms (e.g., CRHR1 variants) to refine subgroups. Validate clusters using machine learning models trained on multi-omics data (e.g., transcriptomic profiles) .
Q. What statistical methods are optimal for longitudinal analysis of a1-39-Corticotropin’s pharmacokinetics in critically ill patients?
- Methodological Answer : Employ mixed-effects models to account for repeated measures and inter-individual variability. Use group-based trajectory modeling (GBTM) to identify subpopulations with distinct clearance rates. Adjust for confounders like renal function or concomitant medications using propensity score matching .
Data Reporting & Validation
Q. How should researchers document methodological limitations in studies using commercial corticotropin RIA kits?
- Methodological Answer : Disclose kit lot numbers, antisera sources, and calibration curves in supplementary materials. Quantify limits of detection (LoD) and inter-assay coefficients of variation (CV) in the Methods section. Address potential cross-reactivity with non-target peptides (e.g., α-MSH) in the Discussion .
Q. What steps ensure reproducibility when adapting a1-39-Corticotropin assays to new clinical cohorts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
